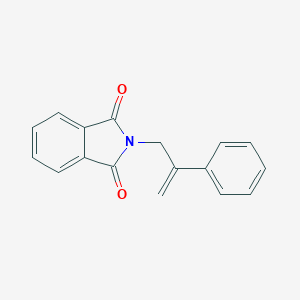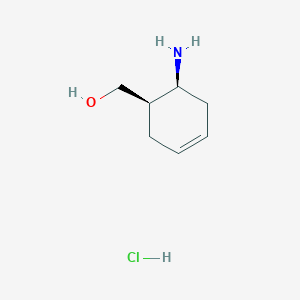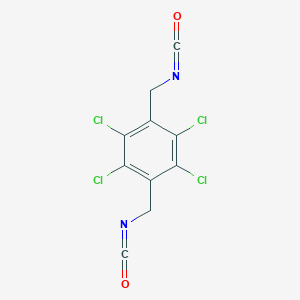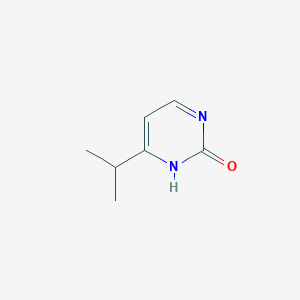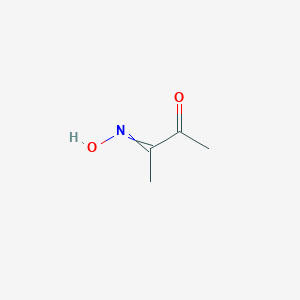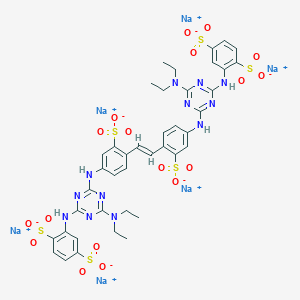
Tinopal CH 3669
Übersicht
Beschreibung
The investigation of complex chemical compounds, especially those containing multiple sulfonic acid groups and triazine rings, is crucial for understanding their potential applications in materials science, catalysis, and fluorescent technologies. Compounds like the one are of particular interest due to their intricate molecular structure and diverse functional capabilities.
Synthesis Analysis
The synthesis of complex compounds involving sulfonic acid groups and triazine rings typically employs multi-step reactions, starting from basic aromatic compounds such as benzenedisulfonic acid or derivatives thereof. For instance, the preparation of sulfonylbis(1,4-phenylene)bis(sulfamic acid) (SPSA) demonstrates the potential routes for synthesizing structurally complex molecules through the reaction of aromatic diamines with chlorosulfonic acid under controlled conditions (Mahmoodi & khazaei, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques, including FT-IR, NMR, mass, and TGA studies. These analyses provide detailed insights into the molecular architecture, demonstrating the placement of sulfonic acid groups and the integration of the triazine ring within the compound's structure.
Chemical Reactions and Properties
Compounds featuring benzenedisulfonic acid motifs and triazine rings participate in a wide range of chemical reactions, serving as catalysts, fluorescent agents, or polymer precursors. For example, their ability to act as heterogeneous catalysts in the synthesis of chromenes underscores their chemical versatility and reactivity (Mahmoodi & khazaei, 2017).
Wissenschaftliche Forschungsanwendungen
Toxikologische Studien
Tinopal CH 3669 wurde in toxikologischen Studien verwendet, um seine kurzfristigen und subchronischen Wirkungen zu verstehen. Beispielsweise wurde es in einer Studie mit Ratten verwendet, um seine Auswirkungen auf die Gesundheit zu verstehen .
Industrielle Beschichtungen und Druck & Verpackung
Tinopal SFP, eine Variante von this compound, wird in industriellen Beschichtungen und im Druck- und Verpackungsbereich eingesetzt. Es dient als fluoreszierender optischer Aufheller für photographische Farbentwicklerbäder und Klebstoffzusammensetzungen. Es sorgt für brillante bläuliche Weißeffekte und Anti-Flecken-Eigenschaften .
Biopestizid-Formulierungen
Tinopal CBS, eine weitere Variante von this compound, wurde in Biopestizid-Formulierungen verwendet. Feldstudien haben gezeigt, dass die Anwendung verdünnter Konzentrationen dieses optischen Aufhellers bestimmte Effekte reduzierte .
Lumineszierende Materialien
Fluorescent Brightener 357 wurde bei der Herstellung von lumineszierenden Materialien verwendet. Insbesondere wurde es bei der Herstellung von mit mehreren Farbstoffen funktionalisierten Protein-Nanofasern (PNFs) verwendet. Diese PNFs können UV-Licht in weißes Licht umwandeln, was sie für verschiedene Anwendungen nützlich macht .
Abwasserbehandlung
Fluorescent Brightener 357 wird auch in der Abwasserbehandlung eingesetzt. Es ist eine neutralisierte, wasserlösliche und ungiftige Chemikalie, die wirksam ist bei der Entfernung organischer Stoffe aus Abwasser .
Synthese von optischen Aufhellern
Die Verbindung wurde bei der Synthese von neuartigen stilben-triazin-symmetrischen optischen Aufhellern verwendet. Diese Aufheller haben eine hohe Lichtechtheit und Heißpressechtheit, was sie für verschiedene Anwendungen nützlich macht .
Wirkmechanismus
Tinopal CH 3669, also known as 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt, Fluorescent Brightener 357, or hexasodium;2-[[4-(diethylamino)-6-[4-[(E)-2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate, is a type of optical brightening agent (OBA) or fluorescent whitening agent (FWA) used in various applications .
Target of Action
The primary targets of this compound are materials that require a whitening effect, such as textiles, plastics, inks, and adhesives . It interacts with these materials to enhance their appearance by increasing their brightness and whiteness .
Mode of Action
This compound operates through the phenomenon of fluorescence . It absorbs light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emits light in the blue region (typically 420-470 nm) . This re-emission of light gives the treated materials a brighter and whiter appearance .
Biochemical Pathways
While this compound doesn’t directly interact with biochemical pathways, its mode of action is based on the principle of fluorescence . The compound absorbs high-energy ultraviolet light and re-emits it as lower-energy blue light . This shift in light emission is what gives materials treated with this compound their enhanced whiteness and brightness .
Pharmacokinetics
It’s worth noting that the compound exhibits excellent heat resistance and high chemical stability, which contribute to its effectiveness and longevity in various applications .
Result of Action
The primary result of this compound’s action is the enhancement of whiteness and brightness in the materials it is applied to . It achieves this by absorbing ultraviolet light and re-emitting it as blue light, which gives the treated materials a brighter and whiter appearance .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it provides excellent heat resistance, which allows it to maintain its brightening effects even under high-temperature conditions . It is recommended for indoor use only due to the intrinsic light fastness properties of optical brighteners .
Eigenschaften
IUPAC Name |
hexasodium;2-[[4-(diethylamino)-6-[4-[(E)-2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O18S6.6Na/c1-5-51(6-2)39-47-35(45-37(49-39)43-29-21-27(71(53,54)55)15-17-31(29)73(59,60)61)41-25-13-11-23(33(19-25)75(65,66)67)9-10-24-12-14-26(20-34(24)76(68,69)70)42-36-46-38(50-40(48-36)52(7-3)8-4)44-30-22-28(72(56,57)58)16-18-32(30)74(62,63)64;;;;;;/h9-22H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b10-9+;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSLWWDIJFERN-PTNBLCRGSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N12Na6O18S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1305.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(diethylamino)-1,3,5-triazine-4,2-diyl]imino]]bis-, sodium salt (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
41098-56-0 | |
| Record name | Tinopal CH 3669 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041098560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(diethylamino)-1,3,5-triazine-4,2-diyl]imino]]bis-, sodium salt (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexasodium 2,2'-[vinylenebis[(3-sulphonato-4,1-phenylene)imino[6-(diethylamino)-1,3,5-triazine-4,2-diyl]imino]]bis(benzene-1,4-disulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
